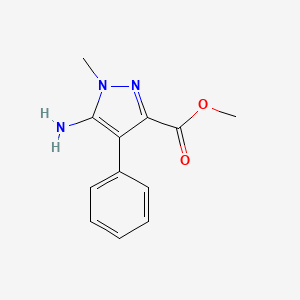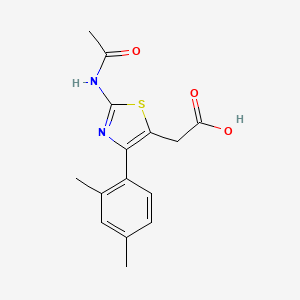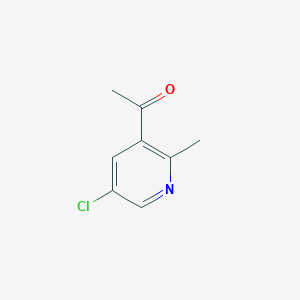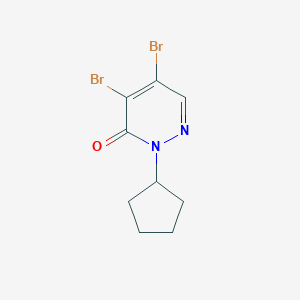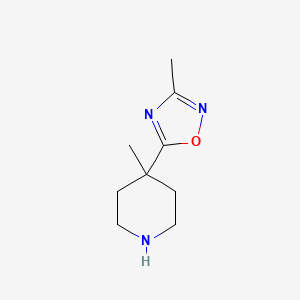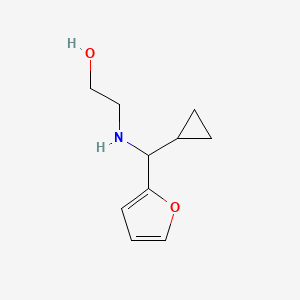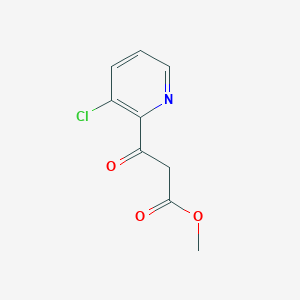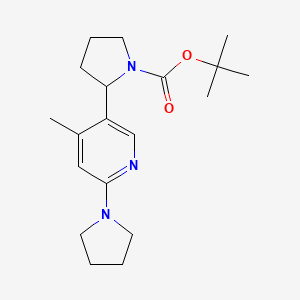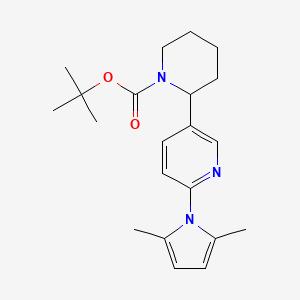
tert-Butyl 2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(6-(2,5-dimetil-1H-pirrol-1-il)piridin-3-il)piperidin-1-carboxilato de terc-butilo es un compuesto orgánico complejo que presenta un anillo de pirrol, un anillo de piridina y un anillo de piperidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(6-(2,5-dimetil-1H-pirrol-1-il)piridin-3-il)piperidin-1-carboxilato de terc-butilo típicamente involucra múltiples pasos. Un método común comienza con la preparación de los intermediarios de pirrol y piridina, que luego se acoplan en condiciones específicas para formar el producto final. Las condiciones de reacción a menudo implican el uso de catalizadores y solventes para facilitar las reacciones de acoplamiento.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso estaría optimizado para rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para asegurar una producción consistente.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(6-(2,5-dimetil-1H-pirrol-1-il)piridin-3-il)piperidin-1-carboxilato de terc-butilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones típicamente involucran temperaturas controladas y el uso de atmósferas inertes para prevenir reacciones secundarias no deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación podría producir una cetona o un aldehído, mientras que la reducción podría producir un alcohol.
Aplicaciones Científicas De Investigación
El 2-(6-(2,5-dimetil-1H-pirrol-1-il)piridin-3-il)piperidin-1-carboxilato de terc-butilo tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran interacciones enzimáticas y vías metabólicas.
Industria: Puede utilizarse en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual el 2-(6-(2,5-dimetil-1H-pirrol-1-il)piridin-3-il)piperidin-1-carboxilato de terc-butilo ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas, lo que lleva a cambios en las vías y funciones celulares. El mecanismo exacto dependería de la aplicación específica y el contexto en el que se utilice el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de pirrol, piridina y piperidina, tales como:
- 2,5-dihidro-1H-pirrol-1-carboxilato de terc-butilo
- 4-(4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol-1-il)piperidin-1-carboxilato de terc-butilo
Propiedades
Fórmula molecular |
C21H29N3O2 |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
tert-butyl 2-[6-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H29N3O2/c1-15-9-10-16(2)24(15)19-12-11-17(14-22-19)18-8-6-7-13-23(18)20(25)26-21(3,4)5/h9-12,14,18H,6-8,13H2,1-5H3 |
Clave InChI |
RCRBOJPEDKJAKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=NC=C(C=C2)C3CCCCN3C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




